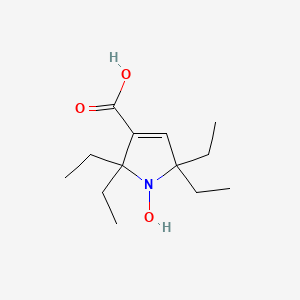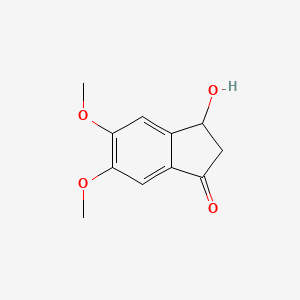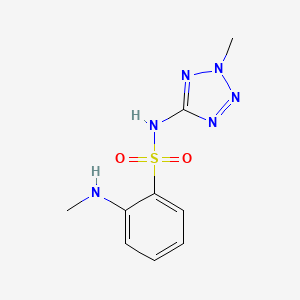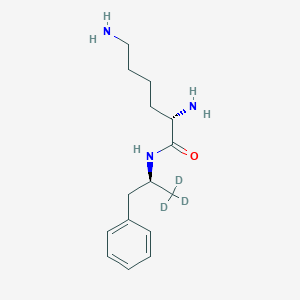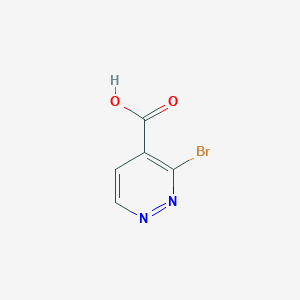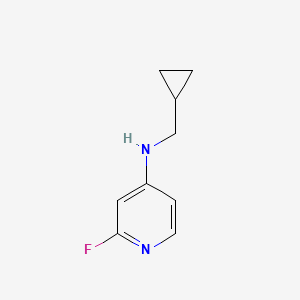![molecular formula C9H13N4O5P B13437886 [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid](/img/structure/B13437886.png)
[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a phosphonic acid group through a propanyl chain. The presence of the purine base suggests potential biological activity, making it a compound of interest in medicinal chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a purine derivative with a phosphonic acid ester under controlled conditions. The reaction conditions often require the use of a base to deprotonate the phosphonic acid, facilitating its nucleophilic attack on the purine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the purine base or the phosphonic acid group.
Substitution: Nucleophilic substitution reactions are common, where the phosphonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of phosphonate esters .
Applications De Recherche Scientifique
Chemistry
In chemistry, [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound is studied for its potential role in cellular processes. The purine base is a key component of nucleotides, suggesting that the compound may interact with nucleic acids or enzymes involved in nucleotide metabolism .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to mimic natural nucleotides makes it a candidate for antiviral and anticancer drugs .
Industry
Industrially, the compound is used in the development of novel materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of industrial applications .
Mécanisme D'action
The mechanism of action of [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by mimicking natural substrates, thereby blocking the active site. Additionally, it can bind to nucleic acids, interfering with their function and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Inosinic acid: Shares a similar purine base but differs in the attached functional groups.
Acyclovir: Contains a purine base and is used as an antiviral agent.
[(2R,3S,4R,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl triphosphoric acid: Another compound with a purine base, used in nucleotide synthesis.
Uniqueness
[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid is unique due to its specific combination of a purine base with a phosphonic acid group. This structure allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C9H13N4O5P |
|---|---|
Poids moléculaire |
288.20 g/mol |
Nom IUPAC |
[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H13N4O5P/c1-6(18-5-19(15,16)17)2-13-4-12-7-8(13)10-3-11-9(7)14/h3-4,6H,2,5H2,1H3,(H,10,11,14)(H2,15,16,17)/t6-/m1/s1 |
Clé InChI |
XXRVTTVQGRYOEE-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](CN1C=NC2=C1N=CNC2=O)OCP(=O)(O)O |
SMILES canonique |
CC(CN1C=NC2=C1N=CNC2=O)OCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




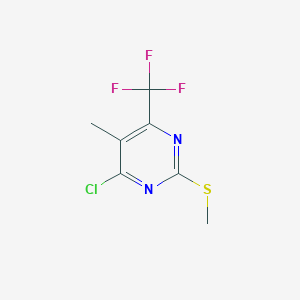
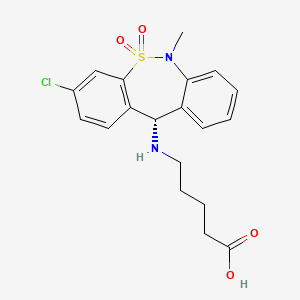
![[(4R)-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,5-dien-1-yl] trifluoromethanesulfonate](/img/structure/B13437819.png)

